rac-(2R,5S)-5-(hydroxymethyl)oxolane-2-carbohydrazide
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Overview
Description
rac-(2R,5S)-5-(hydroxymethyl)oxolane-2-carbohydrazide: is a chiral compound with potential applications in various fields of chemistry and biology. The compound features a five-membered oxolane ring with a hydroxymethyl group and a carbohydrazide moiety, making it an interesting subject for research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,5S)-5-(hydroxymethyl)oxolane-2-carbohydrazide typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol precursor.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as a reagent.
Formation of the Carbohydrazide Moiety: The carbohydrazide group can be introduced through a reaction with hydrazine or a hydrazine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,5S)-5-(hydroxymethyl)oxolane-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The carbohydrazide moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-(2R,5S)-5-(hydroxymethyl)oxolane-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(2R,5S)-5-(hydroxymethyl)oxolane-2-carbohydrazide involves its interaction with specific molecular targets. The hydroxymethyl group and carbohydrazide moiety can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
rac-(2R,5S)-5-(hydroxymethyl)oxolane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide.
rac-(2R,5S)-5-(hydroxymethyl)oxolane-2-amine: Similar structure but with an amine group instead of a carbohydrazide.
Uniqueness
rac-(2R,5S)-5-(hydroxymethyl)oxolane-2-carbohydrazide is unique due to the presence of both a hydroxymethyl group and a carbohydrazide moiety, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
2307734-36-5 |
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Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.2 |
Purity |
0 |
Origin of Product |
United States |
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